4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid is a complex organic compound that belongs to the class of pyrrolo[3,4-b]pyridine derivatives. This compound exhibits significant potential in pharmaceutical applications due to its structural features, which allow for interactions with biological targets. The molecular formula for this compound is CHNO, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological activity.
This compound has been synthesized and characterized in various studies, particularly focusing on its potential therapeutic applications. A notable source includes research on pyrrolo[3,4-b]pyridine derivatives that explore their synthesis and biological properties in the context of cancer treatment and neurological disorders .
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid can be classified under:
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid typically involves multi-step reactions. One effective method reported is the Ugi–Zhu reaction, which combines various reactants to form complex molecules efficiently.
This method has demonstrated high atom economy with yields ranging from 20% to 92% .
The use of ytterbium triflate as a catalyst and toluene as a solvent under microwave irradiation has been highlighted as an effective approach to enhance reaction efficiency and yield .
The molecular structure of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid features:
Key structural data includes:
The compound can participate in several chemical reactions due to its functional groups. Notable reactions include:
The reactivity profile suggests potential for further derivatization which could enhance its pharmacological properties or alter its solubility characteristics .
The mechanism by which 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid exerts its effects involves interactions with specific biological targets such as enzymes or receptors implicated in disease pathways.
Molecular docking studies have been performed to elucidate binding interactions with target proteins such as serine/threonine kinase 1 (AKT1), providing insights into its mechanism of action .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide additional insights into the structural characteristics and purity of the compound .
The primary applications of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid include:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7